![molecular formula C13H13NO4 B2622116 (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid CAS No. 332849-43-1](/img/structure/B2622116.png)
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid, often referred to as BDPAA, is an organic acid that has been widely studied for its potential applications in scientific research. BDPAA is a dioxopyrrolidine derivative which is a member of the pyrrolidine family of compounds. BDPAA has been used in various laboratory studies due to its unique properties and ability to act as a proton donor or acceptor. BDPAA is also known to be a highly efficient reagent for the synthesis of peptides and other organic molecules.
Scientific Research Applications
BDPAA has been studied for its potential applications in scientific research. It has been used as a reagent in peptide synthesis, as a catalyst in organic reactions, and as a proton donor or acceptor in various biochemical processes. BDPAA has also been used in the synthesis of other organic molecules, such as carbohydrates and amino acids. Additionally, BDPAA has been used in the study of enzyme-catalyzed reactions and in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of BDPAA is not completely understood. However, it is thought to act as a proton donor or acceptor in biochemical processes. BDPAA has been found to be an effective reagent for the synthesis of peptides and other organic molecules due to its ability to act as a proton donor or acceptor. Additionally, BDPAA has been found to be a highly efficient catalyst for organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPAA are not well understood. However, BDPAA has been found to be an effective reagent for the synthesis of peptides and other organic molecules due to its ability to act as a proton donor or acceptor. Additionally, BDPAA has been found to be a highly efficient catalyst for organic reactions. BDPAA has also been used in the study of enzyme-catalyzed reactions and in the study of protein-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using BDPAA in laboratory experiments include its low cost, high efficiency, and ability to act as a proton donor or acceptor. Additionally, BDPAA is relatively easy to synthesize and can be used in a variety of laboratory settings. The main limitation of BDPAA is that its mechanism of action is not completely understood.
Future Directions
There are many potential future directions for BDPAA research. Some possible future directions include further research into its mechanism of action, its potential applications in the synthesis of other organic molecules, and its use in the study of enzyme-catalyzed reactions and protein-protein interactions. Additionally, further research could be conducted into the biochemical and physiological effects of BDPAA. Finally, further research could be conducted into the advantages and limitations of using BDPAA in laboratory experiments.
Synthesis Methods
BDPAA can be synthesized using a variety of methods, including the use of a Grignard reagent, reaction of an aldehyde with a nitrile, or the reaction of a ketone with a nitrile. The Grignard reagent method is the most common method for synthesizing BDPAA and involves the reaction of a Grignard reagent with an aldehyde or ketone in the presence of a base. This method produces a high yield of BDPAA and is relatively simple and cost-effective.
properties
IUPAC Name |
2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCBYVIWCYKBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid |
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